N-[(4-Bromophenyl)sulfonyl]-N-(4-ethoxyphenyl)glycine
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Overview
Description
N-[(4-Bromophenyl)sulfonyl]-N-(4-ethoxyphenyl)glycine is an organic compound that belongs to the class of sulfonyl glycine derivatives This compound is characterized by the presence of a bromophenyl group, a sulfonyl group, and an ethoxyphenyl group attached to a glycine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-Bromophenyl)sulfonyl]-N-(4-ethoxyphenyl)glycine typically involves the reaction of 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline in the presence of a base, followed by the addition of glycine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the synthesis may involve similar steps but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced at the sulfonyl group to form sulfinyl or sulfide derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea under mild heating conditions.
Major Products:
Oxidation: Formation of 4-ethoxybenzoic acid or 4-ethoxybenzaldehyde.
Reduction: Formation of sulfinyl or sulfide derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(4-Bromophenyl)sulfonyl]-N-(4-ethoxyphenyl)glycine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-Bromophenyl)sulfonyl]-N-(4-ethoxyphenyl)glycine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The bromophenyl group can participate in halogen bonding, further stabilizing the interaction with the target. These interactions can disrupt biological processes, leading to antimicrobial or therapeutic effects.
Comparison with Similar Compounds
- N-[(4-Bromophenyl)sulfonyl]benzoyl-L-valine
- N-[(4-Bromophenyl)sulfonyl]-N-(2-chlorobenzyl)glycine
- N-[(4-Bromophenyl)sulfonyl]-N-(2,4-dichlorobenzyl)glycine
Comparison: N-[(4-Bromophenyl)sulfonyl]-N-(4-ethoxyphenyl)glycine is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with biological targets. Compared to other similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO5S/c1-2-23-14-7-5-13(6-8-14)18(11-16(19)20)24(21,22)15-9-3-12(17)4-10-15/h3-10H,2,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTQEBVKPISRBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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